![molecular formula C22H21N5O3 B2703690 2-(2-oxo-2-piperidin-1-ylethyl)-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one CAS No. 1190002-71-1](/img/structure/B2703690.png)
2-(2-oxo-2-piperidin-1-ylethyl)-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives are a class of compounds that have been synthesized and studied for their potential antiviral and antimicrobial activities . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]quinoxaline derivatives is characterized by the presence of a [1,2,4]triazolo[4,3-a]quinoxaline core, which can be modified with different substituents to yield various derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives include aromatic nucleophilic substitution .科学的研究の応用
Anticonvulsant Properties
Researchers have synthesized novel quinoxaline derivatives, including compounds similar to the specified chemical, to evaluate their anticonvulsant activities. These studies have found that certain derivatives show promising anticonvulsant activities, suggesting potential applications in the treatment of epilepsy or other seizure-related disorders (Alswah et al., 2013).
Antibacterial Agents
Another area of application for such compounds is in the development of new antibacterial agents. The synthesis of derivatives has led to compounds with significant antibacterial activity, particularly against drug-resistant strains of bacteria. This highlights their potential as novel antibacterial drugs (Huang et al., 2010).
Antidepressant Effects
Some derivatives of the compound have been studied for their antidepressant effects. These studies have demonstrated that certain derivatives can reduce immobility in animal models of depression, indicating their potential as rapid-onset antidepressants (Sarges et al., 1990).
Antimicrobial Activity
Derivatives of this compound have also shown antimicrobial activity against a range of bacteria and fungi, suggesting their utility in combating infectious diseases (Patel et al., 2012).
Cancer Research
In cancer research, derivatives of the specified compound have been explored for their potential as anticancer agents. These studies focus on the synthesis of new derivatives and evaluating their efficacy against various cancer cell lines, offering insights into their therapeutic potential in oncology (Jin et al., 2014).
作用機序
将来の方向性
The [1,2,4]triazolo[4,3-a]quinoxaline class of compounds, to which this molecule belongs, is a promising area of research for the development of new antiviral and antimicrobial agents . Future research could focus on synthesizing and testing more derivatives of this class of compounds to identify those with the most potent and selective activity.
特性
IUPAC Name |
2-(2-oxo-2-piperidin-1-ylethyl)-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c28-19(25-13-7-2-8-14-25)15-26-22(29)27-18-12-6-5-11-17(18)23-21(20(27)24-26)30-16-9-3-1-4-10-16/h1,3-6,9-12H,2,7-8,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSMZAAVSQUWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

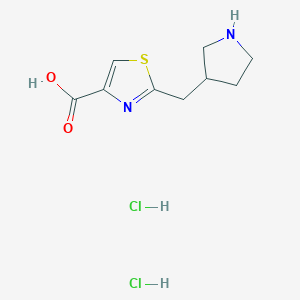
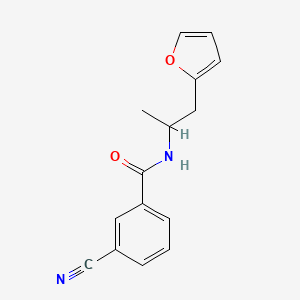
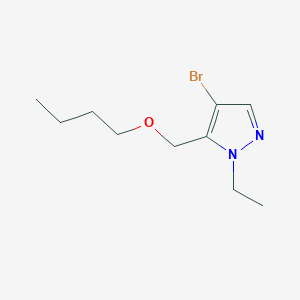

![1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2703613.png)
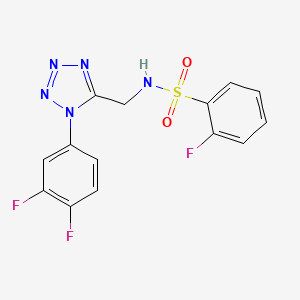
![1-[2-(Ethylsulfanyl)phenyl]propan-2-one](/img/structure/B2703618.png)

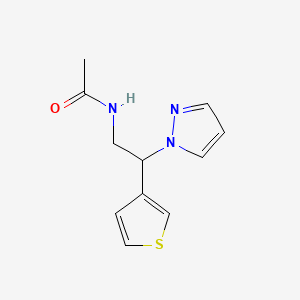
![1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2703623.png)
![N-(2,4-dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2703625.png)
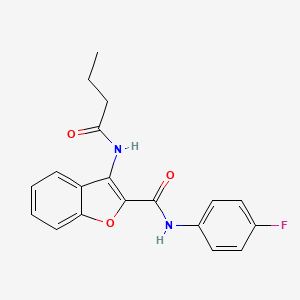
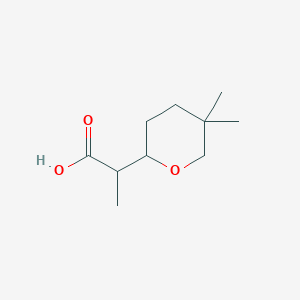
![1-(2,3-dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2703630.png)